

# Application Notes and Protocols: RNA Precipitation with Sodium Acetate and Ethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium;acetate

Cat. No.: B1644765

[Get Quote](#)

## Introduction

Ethanol precipitation is a cornerstone technique in molecular biology for concentrating and purifying nucleic acids from aqueous solutions. This method utilizes the principle that in the presence of high salt concentrations and alcohol, the phosphate backbone of RNA is neutralized, causing the RNA to become less hydrophilic and precipitate out of solution[1]. Sodium acetate is a commonly used salt for this purpose as it is highly efficient and does not typically inhibit downstream enzymatic reactions[1][2]. This protocol provides a detailed, step-by-step guide for performing RNA precipitation using sodium acetate and ethanol, suitable for applications ranging from routine sample cleanup to preparation for sensitive downstream analyses like sequencing and RT-qPCR.

## Experimental Protocol: Step-by-Step Guide

This protocol is designed for the precipitation of total RNA from an aqueous solution. Ensure all solutions, tubes, and pipette tips are certified RNase-free to maintain RNA integrity. Work in a clean environment and always wear gloves[3].

### Materials:

- RNA sample in an aqueous, RNase-free solution
- 3 M Sodium Acetate (NaOAc), pH 5.2, RNase-free[4][5]

- 100% Ethanol (ice-cold, stored at -20°C)[4]
- 70-75% Ethanol in RNase-free water (ice-cold, stored at -20°C)[4]
- RNase-free water or TE buffer for resuspension
- (Optional) Glycogen or linear acrylamide as a co-precipitant for low concentration samples[3][4][6]
- Microcentrifuge tubes, 1.5 mL or 2.0 mL, RNase-free
- Refrigerated microcentrifuge (4°C)[4]

#### Procedure:

- Initial Sample Preparation:
  - Measure the starting volume of your RNA solution in a sterile, RNase-free microcentrifuge tube[5].
  - If the RNA concentration is very low (<20 µg/mL), consider adding a co-precipitant like glycogen or linear acrylamide (to a final concentration of 10-20 µg/mL) to improve recovery and help visualize the pellet[3][4][6].
- Addition of Salt and Alcohol:
  - Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the RNA sample. For example, add 10 µL of 3 M NaOAc to a 100 µL RNA sample[4][5][7].
  - Mix thoroughly by gentle vortexing or flicking the tube[6][7].
  - Add 2.5 to 3 volumes of ice-cold 100% ethanol[4][5][7]. Using the previous example, add 250-300 µL of 100% ethanol to the 110 µL mixture.
  - Invert the tube several times to ensure complete mixing.
- Precipitation Incubation:

- Incubate the mixture to allow the RNA to precipitate. The incubation conditions can be varied based on the RNA concentration and turnaround time required[8].
  - Standard Incubation: Place the tube at -20°C for at least 30-60 minutes[4][7].
  - High Recovery/Low Concentration: For dilute samples, incubation at -20°C overnight is recommended to maximize yield[3][6][8].
  - Rapid Incubation: Incubation on dry ice for 30 minutes can also be effective[7]. Alternatively, incubation at 0-4°C (on ice) for 15-30 minutes is generally sufficient for most applications[9].
- Pelleting the RNA:
  - Place the tube in a refrigerated microcentrifuge, ensuring it is properly balanced. Orient the tube with the hinge facing outwards to know where the pellet will form[10].
  - Centrifuge at high speed (12,000 to 21,000 x g) for 15 to 30 minutes at 4°C to pellet the precipitated RNA[1][4][7][8]. A small, white or translucent pellet should be visible at the bottom of the tube[1][11][12].
- Washing the RNA Pellet:
  - Carefully aspirate or pour off the ethanol supernatant without disturbing the pellet[4][6].
  - To remove residual salts, wash the pellet by adding 500 µL to 1 mL of ice-cold 70-75% ethanol[1][4][7][12].
  - Centrifuge again at 12,000-16,000 x g for 5 to 10 minutes at 4°C[1][4][10]. This step helps to further purify the RNA from salts that might interfere with downstream applications[4][9].
  - Carefully remove the ethanol wash with a pipette. For complete removal, a brief re-spin can be performed to collect any remaining droplets, which can then be aspirated with a fine pipette tip[6].
- Drying the RNA Pellet:

- Air-dry the pellet at room temperature for 5-15 minutes, or until the pellet is translucent and no liquid ethanol is visible[7][12][13].
- Critical Step: Do not over-dry the pellet (e.g., using a vacuum centrifuge for an extended time), as this can make the RNA difficult to dissolve[12][14].
- Resuspending the RNA:
  - Resuspend the dried RNA pellet in a suitable volume of RNase-free water or an appropriate RNase-free buffer (e.g., TE buffer)[1][7]. The volume depends on the expected yield and desired final concentration.
  - Gently flick the tube or pipette up and down to aid dissolution. A brief incubation at 55-60°C for 10 minutes can help dissolve the pellet if needed[15].
- Quantification and Quality Assessment:
  - Determine the RNA concentration and purity by measuring absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop)[1][7]. An A260/A280 ratio of ~2.0 is indicative of pure RNA[8]. The A260/A230 ratio should ideally be above 2.0, indicating minimal contamination with salts or organic solvents[8].

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the RNA precipitation protocol.

Parameter	Recommended Value/Range	Purpose
Reagents		
Sodium Acetate (NaOAc)	3 M, pH 5.2	Provides the necessary cations to neutralize the RNA phosphate backbone[1][9].
Ethanol (for precipitation)	100% (Absolute)	Acts as the anti-solvent, forcing the RNA out of solution[3][9].
Ethanol (for washing)	70-75%	Removes co-precipitated salts without dissolving the RNA pellet[4][7].
Volumes		
NaOAc Addition	1/10th of the sample volume	Achieves a final concentration of ~0.3 M, optimal for precipitation[5][9].
100% Ethanol Addition	2.5 - 3 times the sample volume	Ensures efficient precipitation of RNA[2][5][7].
Incubation		
Temperature	-20°C or colder	Low temperature promotes the precipitation process[3][4][7].
Duration	30 minutes to overnight	Longer times increase yield, especially for low-concentration samples[6][8].
Centrifugation		
Pellet Formation	12,000 - 21,000 x g for 15-30 min	Sufficient force and time to create a firm RNA pellet[1][7][8].
Pellet Washing	12,000 - 16,000 x g for 5-10 min	Pellets the RNA after washing while minimizing pellet

compaction[1][10].

---

**Quality Control**

---

---

Purity (A260/A280)	1.8 - 2.1
--------------------	-----------

---

Ratio indicates purity from protein contamination[8].

Purity (A260/A230)	> 2.0
--------------------	-------

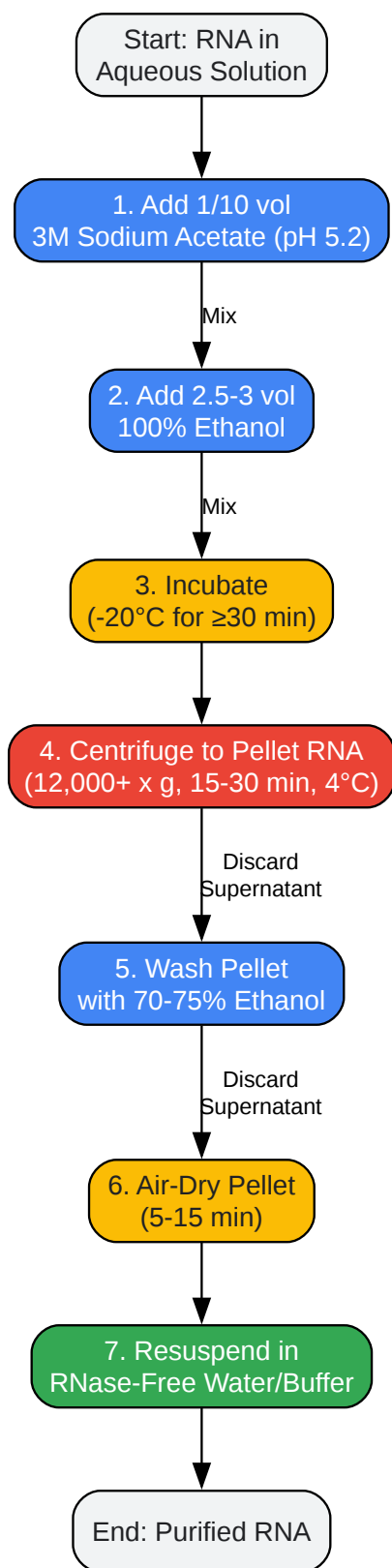
---

Ratio indicates purity from salt and organic solvent contamination[8].

---

## Workflow Visualization

The logical flow of the RNA precipitation protocol is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: Workflow for RNA Precipitation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. RNA precipitation [protocols.io]
- 2. genelink.com [genelink.com]
- 3. Working with RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. RNA re-precipitation protocol [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 11. usbio.net [usbio.net]
- 12. addgene.org [addgene.org]
- 13. arpha.pensoft.net [arpha.pensoft.net]
- 14. health.uconn.edu [health.uconn.edu]
- 15. Laboratory protocols [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols: RNA Precipitation with Sodium Acetate and Ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1644765#step-by-step-guide-for-rna-precipitation-with-sodium-acetate-and-ethanol]

---

**Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)